Ferric sodium oxalate

Übersicht

Beschreibung

Ferric Sodium Oxalate is an emerald-green, crystalline, extremely water-soluble salt . It is used in photography and blueprinting .

Synthesis Analysis

This compound can be synthesized by mixing solutions of sodium oxalate and ferric oxalate . The reaction takes a few hours for the brown color of the ferric oxalate to be replaced with the green color of the complex anion . The balanced chemical reaction equation for the formation of the potassium ferrioxalate salt is:FeCl3•6H2O (aq) + 3K2C2O4•H2O (aq) → K3Fe (C2O4)3•3H2O (s) + 3KCl (aq) + 6H2O (l) . Molecular Structure Analysis

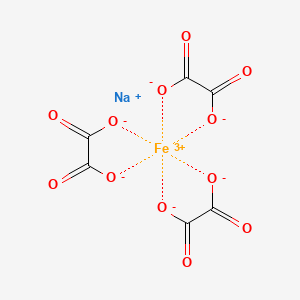

The compound is a salt consisting of ferrioxalate anions, [Fe(C2O4)3]3−, and sodium cations Na+ . The anion is a transition metal complex consisting of an iron atom in the +3 oxidation state and three bidentate oxalate ions C2O2−4 anions serving as ligands . The bonds to the iron atom are dative covalent bonds .Chemical Reactions Analysis

The ferrioxalate anion is sensitive to light and higher-energy electromagnetic radiation, which causes the decomposition of one oxalate to carbon dioxide (CO2) and reduction of the iron (III) atom to iron (II) .Physical and Chemical Properties Analysis

This compound is an emerald-green, crystalline, extremely water-soluble salt . It has a molar mass of 388.868 g·mol−1 . It appears as lime green hydrated crystals . It has a density of 1.97 g/cm3 at 17 °C . It is soluble in water .Wissenschaftliche Forschungsanwendungen

Photometric Measurements in Iron Analysis

Research by Bobtelsky, Chasson, and Klein (1953) investigated the use of ferric sodium oxalate in photometric titration. They found that ferric iron and the oxalate ion could be determined in solutions through specific complexes that provide maximum and minimum points in photometric analysis. This has implications for precise measurements of iron or oxalate in solutions (Bobtelsky, Chasson, & Klein, 1953).

Environmental Remediation

Qiu et al. (2013) explored the influence of oxalate, particularly in the dissolution of hydrated ferric oxide (HFO), which is used in environmental remediation. They found that oxalate impacts the dissolution of HFO, suggesting its potential in enhancing the effectiveness of HFO-based composites in environmental cleanup efforts (Qiu et al., 2013).

Textile Dyeing

Babu et al. (2009) investigated the use of a ferric-oxalate-gluconate system in textile dyeing, revealing its potential as a mediator system in the process. They compared it with a conventional ferric-triethanolamine-gluconate system, noting the stability and efficacy of the ferric-oxalate system in alkaline solutions, which is crucial for vat dyeing (Babu et al., 2009).

Soil Science

Drosdoff and Truog (1935) presented a method for removing and determining free iron oxide in soil colloids using sodium acid oxalate. Their work highlights the utility of this compound in soil science, particularly in studying soil colloids and iron oxide content (Drosdoff & Truog, 1935).

Gold Leaching

Heath et al. (2008) examined the use of ferric oxalate in the leaching of gold, particularly in anaerobic conditions. They discovered that ferric oxalate complexes are effective in the dissolution of gold in thiosulfate solutions, indicating its potential in developing new leaching systems for gold extraction (Heath et al., 2008).

Wirkmechanismus

Target of Action

Ferric sodium oxalate, also known as sodium ferrioxalate, is a complex consisting of an iron atom in the +3 oxidation state and three bidentate oxalate ions . The primary targets of this compound are the iron (III) atoms and the oxalate ions present in the compound .

Mode of Action

The mode of action of this compound involves a process known as photoreduction . This process is initiated when the ferrioxalate anion absorbs light or higher-energy electromagnetic radiation . This absorption triggers an intramolecular electron transfer from the oxalate to the iron, which occurs on a sub-picosecond timescale, creating an iron (II) complexed by one oxidized and two spectator oxalate ligands .

Biochemical Pathways

The biochemical pathway affected by this compound is the photolysis reaction pathway . Following the electron transfer, the oxidized oxalate molecule dissociates to form free solvated carbon dioxide (CO2) and a species inferred to be CO2^- based on the appearance of a new vibrational absorption band . This process is part of the iron redox cycle and is a major pathway for the mineralization of dissolved organic matter in sunlit waters and atmospheric aerosol particles .

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which may influence its bioavailability.

Result of Action

The result of the action of this compound is the reduction of the iron (III) atom to iron (II) and the decomposition of one oxalate to carbon dioxide (CO2) . This process results in the formation of an iron (II) complex and free solvated CO2 .

Action Environment

The action of this compound is influenced by environmental factors such as light and higher-energy electromagnetic radiation . The compound is sensitive to these factors, which trigger the photoreduction process . Additionally, the reaction equilibrium is attained only slowly at room temperature .

Safety and Hazards

Ferric Sodium Oxalate is corrosive and can cause eye, respiratory, and skin irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

Biochemische Analyse

Biochemical Properties

Ferric sodium oxalate plays a significant role in biochemical reactions, particularly those involving photochemical processes. The compound interacts with various biomolecules, including enzymes and proteins. One notable interaction is with oxalate oxidase, an enzyme that catalyzes the oxidation of oxalate to carbon dioxide and hydrogen peroxide. This compound can act as a non-competitive inhibitor of oxalate oxidase, altering the enzyme’s activity and affecting the overall reaction rate . Additionally, the compound’s ability to undergo photolysis, where it absorbs light and decomposes, makes it a valuable tool in studying light-induced biochemical reactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s photochemical properties allow it to generate reactive oxygen species (ROS) upon exposure to light, which can lead to oxidative stress in cells. This oxidative stress can affect cell function by damaging cellular components such as DNA, proteins, and lipids . Furthermore, the generation of ROS can activate signaling pathways that regulate gene expression and cellular responses to stress . These effects highlight the compound’s potential impact on cellular health and function.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to absorb light and undergo photolysis. Upon exposure to light, the compound absorbs photons, leading to the excitation of electrons and the subsequent reduction of ferric ions to ferrous ions. This process generates reactive intermediates, including carbon dioxide and oxalate radicals . These intermediates can interact with various biomolecules, leading to changes in enzyme activity, protein function, and gene expression. The compound’s ability to generate ROS also plays a crucial role in its molecular mechanism, as these species can induce oxidative damage and modulate cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its photochemical properties. The compound’s stability and degradation are influenced by factors such as light exposure, temperature, and pH. Over time, prolonged exposure to light can lead to the complete decomposition of this compound, resulting in the formation of ferrous ions and carbon dioxide . This degradation can affect the compound’s long-term impact on cellular function, as the generation of ROS and other reactive intermediates may decrease over time. In vitro and in vivo studies have shown that the compound’s effects on cellular processes can diminish with prolonged exposure, highlighting the importance of controlling experimental conditions to maintain its reactivity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can induce mild oxidative stress and modulate cellular signaling pathways without causing significant toxicity . At higher doses, the generation of ROS and other reactive intermediates can lead to severe oxidative damage, resulting in cellular dysfunction and toxicity. Studies have shown that high doses of this compound can cause adverse effects such as tissue damage, inflammation, and impaired organ function . These findings underscore the importance of determining appropriate dosage levels to minimize toxicity while maximizing the compound’s beneficial effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxalate metabolism. The compound can interact with enzymes such as oxalate oxidase, which catalyzes the conversion of oxalate to carbon dioxide and hydrogen peroxide . Additionally, this compound can influence metabolic flux by altering the availability of oxalate and other metabolites. The compound’s ability to generate ROS also affects metabolic pathways by inducing oxidative stress and modulating the activity of enzymes involved in cellular metabolism . These interactions highlight the compound’s role in regulating metabolic processes and maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s solubility in water allows it to diffuse easily across cellular membranes and accumulate in different cellular compartments . Transporters such as oxalate transporters and iron transporters play a crucial role in regulating the compound’s distribution within cells. Additionally, binding proteins such as ferritin and transferrin can interact with this compound, influencing its localization and accumulation . These interactions are essential for maintaining the compound’s bioavailability and ensuring its proper function within cells.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often found in organelles such as mitochondria and lysosomes, where it can interact with various biomolecules and participate in biochemical reactions . Targeting signals and post-translational modifications play a crucial role in directing this compound to specific cellular compartments. For example, the compound’s interaction with mitochondrial transporters can facilitate its accumulation in mitochondria, where it can influence mitochondrial function and oxidative metabolism . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications.

Eigenschaften

IUPAC Name |

sodium;iron(3+);oxalate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.Fe.Na/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;+3;+1/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHZODBNOVPFSA-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Na+].[Fe+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6FeNaO12-2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.89 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5936-14-1 | |

| Record name | Ferrate(3-), tris[ethanedioato(2-)-κO1,κO2]-, sodium (1:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5936-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3R,6S,8R,11S,13S,16S,18R,21S,23R,26S,28R,31S,33R)-5,10,15,20,25,30,35-heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B3069353.png)

![6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin](/img/structure/B3069390.png)

![[1,1':4',1''-Terphenyl]-4,4''-dicarboxaldehyde](/img/structure/B3069397.png)